BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Demethylcolchicine: Structure-Activity
Relationship & Metabolic Impact Analysis

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 2-Demethyilcolchicine
CAS No.: 7336-36-9
Cat. No.: B1346099
Get Quote
. J

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 2-
Demethylcolchicine (2-DMC), a primary metabolite of the antimitotic alkaloid colchicine. While
colchicine is a potent microtubule destabilizer used in the treatment of gout and Familial
Mediterranean Fever (FMF), its demethylated congener, 2-DMC, represents a critical "activity
cliff" in the colchicinoid series.

This document details the pharmacophore requirements of the colchicine A-ring, the metabolic
pathway governed by CYP3A4, and the specific molecular interactions that render 2-DMC
significantly less potent than its parent compound. It serves as a blueprint for researchers
investigating tubulin-binding ligands and metabolic detoxification pathways.

Chemical Architecture & Properties[1][2]

The colchicine scaffold consists of a trimethoxyphenyl ring (Ring A), a seven-membered
saturated ring (Ring B), and a tropolone ring (Ring C). 2-Demethylcolchicine arises from the
specific loss of the methyl group at the C-2 position of Ring A.
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Structural Comparison

Feature Colchicine 2-Demethylcolchicine
Molecular Formula C22H25NOe C21H23NOe

C-2 Substituent Methoxy (-OCHs) Hydroxyl (-OH)

H-Bond Character Acceptor Only Donor & Acceptor
Lipophilicity (LogP) ~1.3 (Moderate) Lower (More Polar)
Primary Role Active Drug Metabolite / Degradant

The A-Ring Pharmacophore

The A-ring of colchicine (trimethoxyphenyl moiety) is the primary anchor for binding to the
Colchicine Binding Site (CBS) on

-tubulin.[1] The spatial arrangement of the methoxy groups at C-1, C-2, and C-3 is critical for
locking the molecule into the hydrophobic pocket of the protein.

Structure-Activity Relationship (SAR) Analysis
The Tubulin Binding Interface

Colchicine binds to the interface between

-and

-tubulin, preventing the curved-to-straight conformational change necessary for microtubule
polymerization. This inhibition leads to mitotic arrest at the G2/M phase.[2]

Mechanism of 2-DMC Inactivity: Research indicates that the C-2 methoxy group of colchicine is
essential for high-affinity binding.

» Hydrophobic Interaction: The CBS is a deep hydrophobic pocket. The methyl group of the C-
2 methoxy provides essential Van der Waals contacts with hydrophobic residues (e.g.,
Val238, Cys241 in

-tubulin).
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» Desolvation Penalty: The conversion of the C-2 methoxy to a hydroxyl group (in 2-DMC)
introduces a polar hydrogen bond donor. For 2-DMC to bind, this hydroxyl group must be
desolvated (shedding water molecules), which is energetically unfavorable within the
hydrophobic pocket.

 Steric/Electronic Mismatch: The loss of the methyl bulk reduces the geometric fit, while the
phenolic proton may clash with the non-polar environment of the binding site.

Comparative Potency

Historical bioassay data (Rdsner et al.) suggests a strict hierarchy in A-ring demethylation:
e Colchicine: High Potency (
nM).
» 3-Demethylcolchicine: Retains appreciable activity (partial agonist/inhibitor).
» 2-Demethylcolchicine:Negligible/Significantly Reduced Activity.

This disparity highlights that the C-2 position is a "intolerant” region for modification compared
to C-3.

Visualization: SAR Interaction Map

The following diagram illustrates the critical interactions and the impact of demethylation.
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Caption: SAR map contrasting the high-affinity hydrophobic anchor of Colchicine (C-2 OMe) vs.
the polar conflict introduced by 2-DMC (C-2 OH).[3][4][1]

Metabolism & Pharmacokinetics

2-Demethylcolchicine is not typically administered as a drug but is generated in vivo.
Understanding its formation is crucial for drug-drug interaction (DDI) studies.

The CYP3A4 Pathway

Colchicine is a substrate for Cytochrome P450 3A4 (CYP3A4).[5][6] The enzyme catalyzes the
O-demethylation of the A-ring.

e Major Metabolite: 3-Demethylcolchicine (3-DMC).[7][8]
e Minor Metabolite: 2-Demethylcolchicine (2-DMC).[8]

Because 2-DMC has significantly lower tubulin-binding affinity, this metabolic pathway
represents a detoxification mechanism. Inhibition of CYP3A4 (e.g., by clarithromycin or
grapefruit juice) prevents this detoxification, leading to the accumulation of toxic parent
colchicine.

Visualization: Metabolic Pathway
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Caption: Hepatic clearance pathway of colchicine.[5] CYP3A4 converts the active drug into less
active demethylated metabolites (2-DMC and 3-DMC).

Experimental Protocols

For researchers requiring 2-DMC for reference standards or binding assays, it must often be
synthesized or isolated, as it is not the primary commercial form.

Synthesis of 2-Demethylcolchicine

Methodology adapted from Résner et al. (J. Med.[9] Chem, 1981).[9]
Principle: Regioselective hydrolysis of the methoxy group using strong acid.

Protocol:
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e Reagent: Dissolve Colchicine (1.0 eq) in concentrated Sulfuric Acid (H2SOa4). Note: 3-DMC is
typically prepared using Phosphoric Acid; Sulfuric acid favors the 2-position cleavage.

» Reaction: Stir at ambient temperature for 4—6 hours. Monitor via TLC (System:
Chloroform/Methanol 9:1).

e Quenching: Pour the reaction mixture over crushed ice carefully.
o Extraction: Adjust pH to ~5-6 with NaOH. Extract exhaustively with Chloroform (

)

 Purification: The organic layer will contain a mixture. Purify via Silica Gel Column
Chromatography.

o Eluent: Gradient of CHCIs

5% MeOH/CHCls.

o Identification: 2-DMC typically elutes after the parent colchicine due to increased polarity.

Tubulin Polymerization Assay (In Vitro)

To verify the reduced activity of 2-DMC compared to Colchicine.

Materials:

Purified Tubulin (>99% pure, bovine brain source).

GTP (1 mM).

Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgClz, pH 6.9).

Test Compounds: Colchicine (Control), 2-DMC.[7][8]
Workflow:

o Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP.
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M - 100

M). Keep on ice for 10 min.

Analysis:

o Vmax: Maximum rate of polymerization.

o Steady State: Final OD plateau.

Incubation: Add test compounds at varying concentrations (1

Initiation: Transfer to a pre-warmed 96-well plate at 37°C.

Measurement: Monitor Optical Density (OD) at 340 nm every 30 seconds for 60 minutes.

o Result: Colchicine will show a flat line (complete inhibition). 2-DMC will likely show a

polymerization curve similar to the vehicle control (or significantly reduced inhibition),

confirming loss of activity.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profile.

2- 3-
Parameter Colchicine Demethylcolchicin Demethylcolchicin
e e
Tubulin Binding ( High (
Low / Negligible Moderate
) )
Cytotoxicity (P388 )
) Potent Inactive / Weak Moderate
Leukemia)
Primary Metabolic
Parent CYP3A4 Product CYP3A4 Product
Route
N Moderate (Phenolic
Solubility (Water) Low Moderate

OH)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346099?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

